molecular formula C9H13BrN2O4S B8019157 [4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide

[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide

Cat. No.: B8019157
M. Wt: 325.18 g/mol
InChI Key: UNSOESSYSGMNAM-UHFFFAOYSA-N
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Description

Compound “[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide” involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

Compound “[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research into the medicinal properties of compound “this compound” includes its potential use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers, coatings, and other industrial products.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide” can be compared with other similar compounds based on its structure, reactivity, and applications. Similar compounds may include those with analogous functional groups or similar molecular frameworks.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Properties

IUPAC Name

[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S.BrH/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOESSYSGMNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)[NH3+])C(=O)OCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=N1)[NH3+])C(=O)OCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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